molecular formula C15H23BrN4O2 B12266279 Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate

Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate

Cat. No.: B12266279
M. Wt: 371.27 g/mol
InChI Key: YWTJXLVBFXNQPC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22BrN3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-bromopyrimidine with methylamine to form the intermediate 5-bromopyrimidin-2-yl(methyl)amine. This intermediate is then reacted with tert-butyl 3-aminopiperidine-1-carboxylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidines.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of potential therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to enhance biological activity and selectivity towards specific targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is unique due to its combination of a bromopyrimidine and a piperidine ring. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C15H23BrN4O2

Molecular Weight

371.27 g/mol

IUPAC Name

tert-butyl 3-[(5-bromopyrimidin-2-yl)-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3

InChI Key

YWTJXLVBFXNQPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)Br

Origin of Product

United States

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